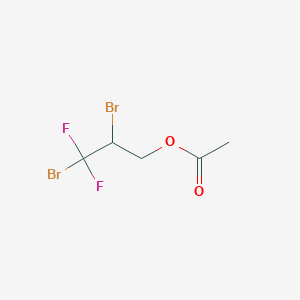
2,3-Dibromo-3,3-difluoropropyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-3,3-difluoropropyl acetate is a chemical compound with the molecular formula C5H6Br2F2O2. It is characterized by the presence of bromine and fluorine atoms attached to a propyl acetate backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3,3-difluoropropyl acetate typically involves the reaction of vinyltrimethylsilane with dibromodifluoromethane in the presence of a catalyst such as copper(I) chloride. The reaction is carried out in a pressure tube at elevated temperatures (around 90°C) for about 20 hours. The resulting product is then purified through fractional distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated solid-phase extraction and gas chromatography-mass spectrometry ensures the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-3,3-difluoropropyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like dimethyloxosulphonium methylide (DMOSM).
Elimination Reactions: The compound can eliminate bromine and hydrogen bromide to form αβ-unsaturated ketones.
Common Reagents and Conditions
Dimethyloxosulphonium Methylide (DMOSM): Used for substitution reactions.
Copper(I) Chloride: Catalyst for the initial synthesis reaction.
Dimethyl Sulfoxide (DMSO): Solvent for various reactions.
Major Products Formed
Cyclopropyl Ketones: Formed through substitution reactions.
αβ-Unsaturated Ketones: Formed through elimination reactions.
Aplicaciones Científicas De Investigación
2,3-Dibromo-3,3-difluoropropyl acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-3,3-difluoropropyl acetate involves its interaction with molecular targets through substitution and elimination reactions. The compound can act as an electron acceptor or donor, depending on the reaction conditions. It interacts with various enzymes and proteins, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromo-3-methylthiophene: Used in Suzuki coupling reactions for the formation of carbon-carbon bonds.
2,3-Dibromo-1-propanol: Used as a flame retardant and intermediate in the production of other chemicals.
Uniqueness
2,3-Dibromo-3,3-difluoropropyl acetate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. Its ability to undergo both substitution and elimination reactions makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
867-83-4 |
|---|---|
Fórmula molecular |
C5H6Br2F2O2 |
Peso molecular |
295.90 g/mol |
Nombre IUPAC |
(2,3-dibromo-3,3-difluoropropyl) acetate |
InChI |
InChI=1S/C5H6Br2F2O2/c1-3(10)11-2-4(6)5(7,8)9/h4H,2H2,1H3 |
Clave InChI |
SJIVPOQDSUQJKU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C(F)(F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


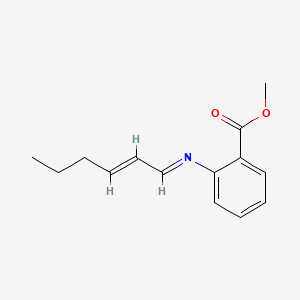
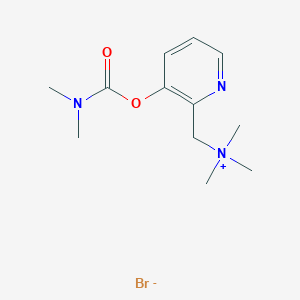

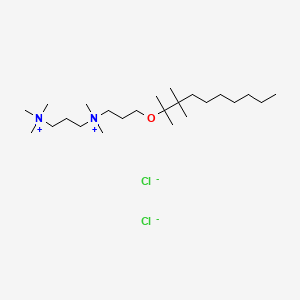


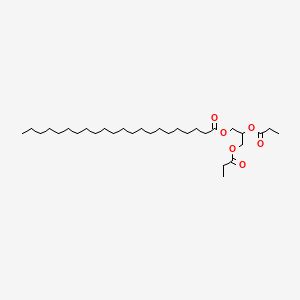
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
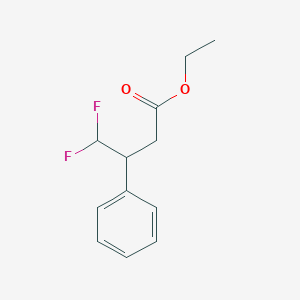
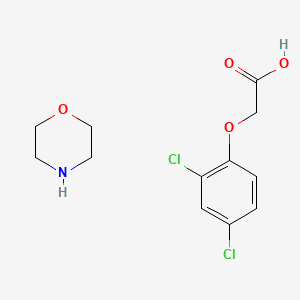
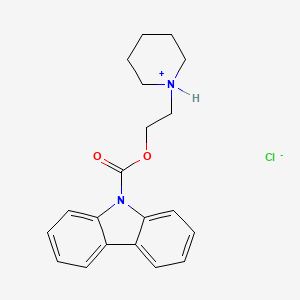
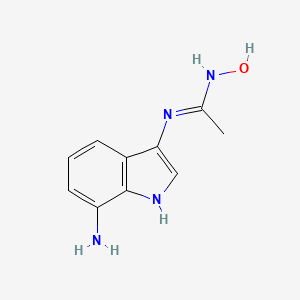
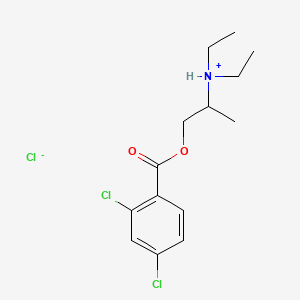
![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
